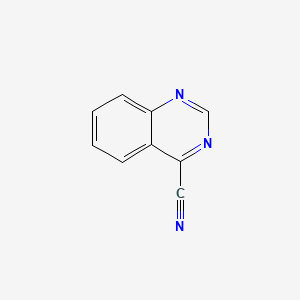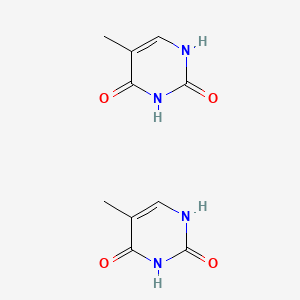
Cyclobuta-dithymidine
Übersicht
Beschreibung
Cyclobuta-dithymidine is a synthetic compound that has been the subject of scientific research for several years now. It is a DNA photo-crosslinker that has the potential to be used in various applications, including DNA sequencing, gene therapy, and cancer treatment.
Wissenschaftliche Forschungsanwendungen
Photoproduct Induction and Persistence in Human Skin
A study examined cyclobuta-dithymidine (TT) photoproduct induction and persistence in human skin exposed to simulated solar UV radiation. Researchers found varying levels of TT photoproducts in individuals, demonstrating the skin's response to UV exposure and potential implications for skin cancer research (Bruze, Emmett, Creasey, & Strickland, 1989).
Protection by Constitutive Pigmentation
Another study focused on the role of constitutive epidermal pigmentation in protecting DNA from solar UV-induced damage. Heavily pigmented skin showed a reduced formation of cyclobuta-dithymidine photoproducts, highlighting the protective role of melanin against DNA damage from UV radiation (Strickland, Bruze, & Creasey, 1988).
Induction and Repair in Animal Models
The induction and repair of cyclobuta-dithymidine photoproducts were also studied in hamster skin. This study offers insights into the mechanisms of DNA repair following UV radiation exposure, which is crucial for understanding skin cancer development and prevention strategies (Strickland & Creasey, 1989).
Photoproducts in Urine After Sun Exposure
Research has demonstrated the presence of cyclobutane thymidine dimers in human urine following sun exposure. This finding is significant for non-invasive monitoring of UV-induced DNA damage, which can have implications for assessing skin cancer risk and the effectiveness of sun protection strategies (Le Curieux & Hemminki, 2001).
Sunscreen Efficacy in Preventing DNA Damage
A study investigated the effectiveness of sunscreen in preventing epidermal DNA damage. The research highlighted the need for proper sunscreen application to maximize protection against UV-induced cyclobutane pyrimidine dimer formation, a key factor in skin cancer development (Young et al., 2018).
Structural and Electronic Properties
Investigations into the structural and electronic properties of cyclobutane-containing compounds, like those found in cyclobuta-dithymidine, are essential for understanding their behavior in biological systems and potential applications in drug design and materials science (Izydorczyk et al., 2022).
Eigenschaften
IUPAC Name |
5-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H6N2O2/c2*1-3-2-6-5(9)7-4(3)8/h2*2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBXRHFIVUFPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=O.CC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobuta-dithymidine | |
CAS RN |
28806-14-6 | |
| Record name | Cyclobuta-dithymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028806146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



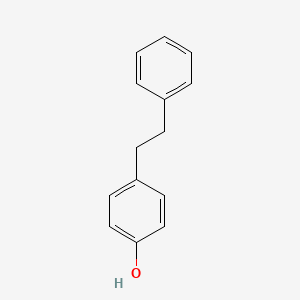

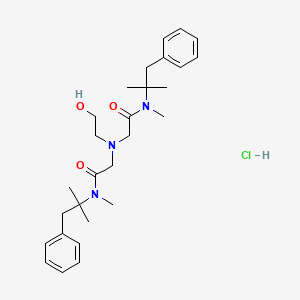
![5-[6,6-dimethylhepta-2,4-diynyl(methyl)amino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1212253.png)


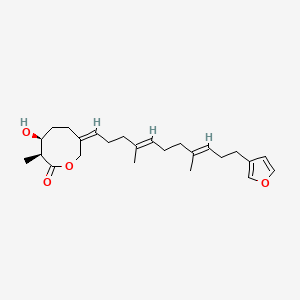
![N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-(4-methyl-2-prop-2-enylphenyl)deca-6,8-dienyl]acetamide](/img/structure/B1212259.png)
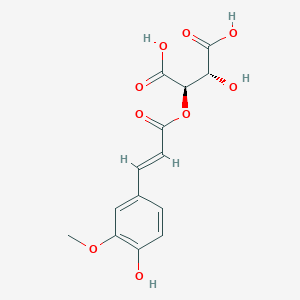
![N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1212261.png)
![6-methoxy-3-[[[1-(2-methoxyethyl)-5-tetrazolyl]methyl-(3-pyridinylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1212262.png)
![9-oxo-N-(3-pyridinylmethyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxamide](/img/structure/B1212265.png)
